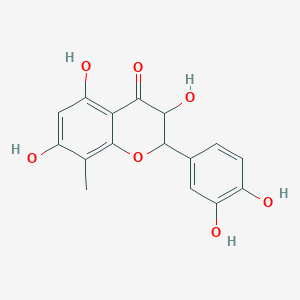
Deodarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cedrus deodara, commonly known as deodar, is a species of cedar native to the Western Himalayas. It is renowned for its diverse chemical constituents, including deodarin, among others, which have been utilized in traditional medicine for treating various ailments. The tree's components have been studied for their anti-inflammatory, analgesic, anti-hyperglycemic, and other pharmacological properties (Chaudhary, Ahmad, & Mazumder, 2011).
Applications De Recherche Scientifique
Phytochemistry and Pharmacology : Cedrus deodara, containing deodarin, has shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-hyperglycemia, antispasmodic, and anti-cancer properties. Its use in traditional medicine covers treatments for fever, pain, ulcers, infections, insomnia, and skin and blood disorders (Chaudhary, Ahmad, & Mazumder, 2011).
Ethnobotanical and Antimicrobial Importance : Cedrus deodara is rich in various compounds including deodarin and has been traditionally used for various purposes, including furniture making and medicinal applications. Its antimicrobial activities have been researched with promising outcomes (Sinha, 2019).
In-Vitro Anti-Inflammatory Activity : A study on a herbal emulgel loaded with extract of Cedrus deodara, which contains deodarin, indicated its potential for anti-inflammatory effects. This aligns with its traditional use in treating inflammation and pain (Muragi, Samant, & Patil Mb, 2022).
Antidepressant Activity : A specific compound isolated from Cedrus deodara, known for containing deodarin, showed antidepressant effects in rodents, supporting its traditional use in treating central nervous system disorders (Kumar et al., 2014).
Gastroprotective Effects : Cedrus deodara, including its deodarin content, has been found to have antiulcer activities, which validates its traditional use in Ayurvedic medicine for treating peptic ulcers (Kumar, Singh, & Chaudhary, 2011).
Anticonvulsant Activity : Deodarin-rich extracts from Cedrus deodara have demonstrated anticonvulsant activity, highlighting its potential for treating neurological disorders (Dhayabaran et al., 2013).
Antihyperlipidemic Effects : In animal studies, extracts from Cedrus deodara, which includes deodarin, have shown potential in treating hyperlipidemia and obesity (Patil, Prakash, Kotresha, Rao, & Pandy, 2011).
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11(20)12-13(21)14(22)16(23-15(6)12)7-2-3-8(17)10(19)4-7/h2-5,14,16-20,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTCIKUQXMKDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the traditional uses of Cedrus deodara, the plant from which deodarin is isolated?
A1: Cedrus deodara has a long history of use in traditional medicine, particularly in the Himalayan regions. It is employed to address various ailments, including:
- Other Uses: It is also utilized for kidney stones, peptic ulcers, brain disorders, and inflammatory disorders. []
Q2: What is the molecular formula and weight of deodarin?
A2: The molecular formula of deodarin is C16H16O7. [] While the exact molecular weight isn't explicitly stated in the provided abstracts, it can be calculated from the molecular formula to be 320.29 g/mol.
Q3: What are the key chemical constituents found in Cedrus deodara besides deodarin?
A3: Cedrus deodara is a rich source of various bioactive compounds. Some of the key constituents identified include:
- Terpenoids: α-himachalene, β-himachalene, himachalol, allohimachalol, himadarol, isocentdarol, centdarol, α-pinene, β-pinene, myrcene, limonene, β-caryophyllene, β-copaene, β-humulene, γ-muurolene, Germacrene D, α-muurolene, δ-cadinene, and γ-amorphene. []
- Flavonoids: deodarin, cedrusone A, myricetin, 2R, 3R-dihydromyricetin, quercetin, 2R, 3R-dihydroquercetin, taxifolin. []
- Other Compounds: Wikstromal, matairesinol, dibenzylbutyrolactol, bergapten, isopimpinellin, benzofuranoid neo lignan, isohemacholone. []
Q4: What are the reported pharmacological activities of Cedrus deodara extracts?
A4: In vitro and in vivo studies suggest that Cedrus deodara extracts exhibit a wide range of pharmacological activities:
- Anti-inflammatory and Analgesic: Extracts have shown efficacy in reducing inflammation and pain. []
- Anti-hyperglycemic: Demonstrates potential for managing hyperglycemia. []
- Antispasmodic: Exhibits muscle relaxant properties. []
- Insecticidal: Possesses insecticidal activity. []
- Anti-apoptotic: May protect cells from programmed cell death. []
- Anti-cancer: Exhibits potential anti-cancer effects. []
- Immunomodulatory: Modulates immune responses. []
- Molluscicidal: Shows activity against mollusks. []
- Anxiolytic and Anticonvulsant: May have calming and anti-seizure properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

